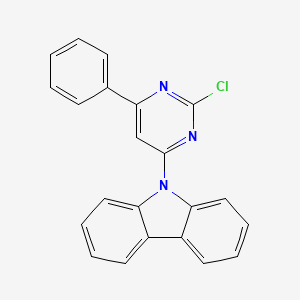
9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through the reaction of appropriate starting materials such as 2-chloro-4,6-diaminopyrimidine with phenyl-substituted reagents under controlled conditions.
Coupling with Carbazole: The synthesized pyrimidine derivative is then coupled with carbazole through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of catalysts, solvents, and reaction conditions to ensure efficient production.
化学反应分析
Types of Reactions
9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the pyrimidine ring or the carbazole moiety.
Substitution: The chloro group in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-9,9-dioxide derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
科学研究应用
9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Organic Electronics: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their excellent electronic properties.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with unique optical and electronic properties.
作用机制
The mechanism of action of 9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole depends on its specific application. In medicinal chemistry, the compound may exert its effects through:
Molecular Targets: The compound can interact with various molecular targets such as enzymes, receptors, and DNA.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
9H-Carbazole: The parent compound of carbazole derivatives, known for its biological and electronic properties.
2-Chloro-4,6-diphenylpyrimidine: A similar pyrimidine derivative with different substituents.
9-(2-Bromo-6-phenyl-4-pyrimidinyl)-9H-carbazole: A bromine-substituted analog with potentially different reactivity and properties.
Uniqueness
9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole is unique due to the presence of both the carbazole and pyrimidine moieties, which confer distinct chemical and biological properties. Its chloro substituent also allows for further functionalization, making it a versatile compound for various applications.
属性
分子式 |
C22H14ClN3 |
|---|---|
分子量 |
355.8 g/mol |
IUPAC 名称 |
9-(2-chloro-6-phenylpyrimidin-4-yl)carbazole |
InChI |
InChI=1S/C22H14ClN3/c23-22-24-18(15-8-2-1-3-9-15)14-21(25-22)26-19-12-6-4-10-16(19)17-11-5-7-13-20(17)26/h1-14H |
InChI 键 |
XBJUOUOIYHQQNF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)N3C4=CC=CC=C4C5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


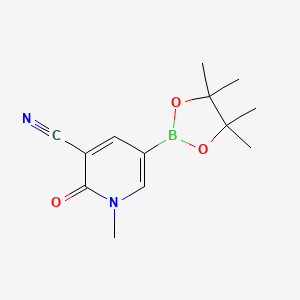
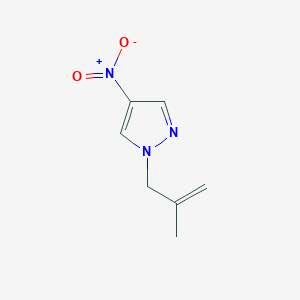
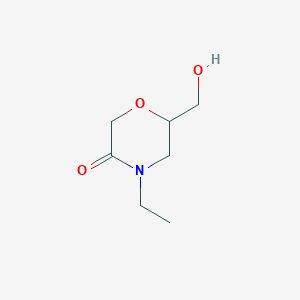
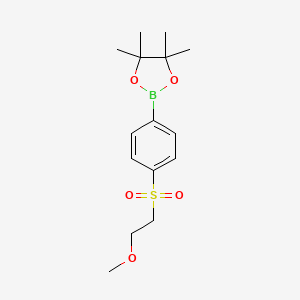
![Methyl 4,5-dihydro-5-oxo[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13925177.png)

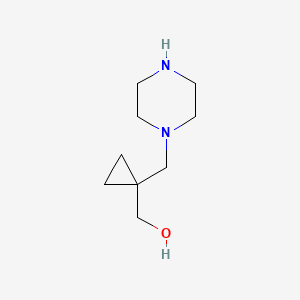
![4,6,7-Trichloropyrido[3,2-d]pyrimidine](/img/structure/B13925195.png)
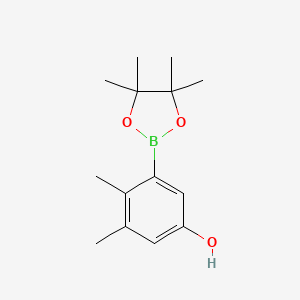
![2-amino-6-bromo-4-methyl-8-(tetrahydrofuran-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13925206.png)
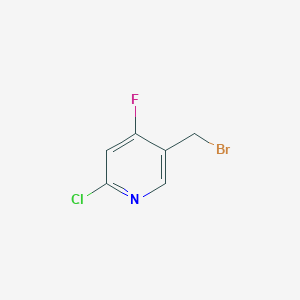
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B13925213.png)
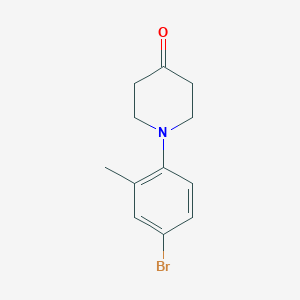
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B13925229.png)
